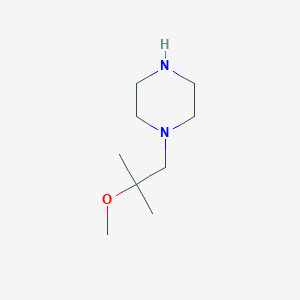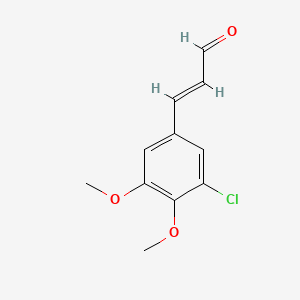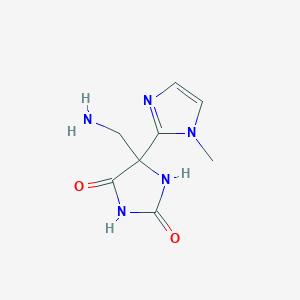![molecular formula C10H12BrN3 B13612773 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an indeno-imidazole core
Preparation Methods
The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further reacted to form the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide can be compared with other imidazole derivatives, such as:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole derivatives: Often used in the development of antimicrobial agents.
The uniqueness of this compound lies in its indeno-imidazole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C10H11N3.BrH/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10;/h4-5H,1-3H2,(H3,11,12,13);1H |
InChI Key |
QRKYMEJOXOQWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(N3)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)




![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)





![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)

